Target Compound Reports Modest PBR Binding Affinity, Defining Its Baseline Selectivity Window
The target compound has a reported IC50 of 28 μM against the peripheral benzodiazepine receptor (PBR) in a rat in vitro binding assay [1]. While this affinity is described as neither potent nor highly selective by community annotation [2], it establishes a quantitative baseline that differentiates 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one from nanomolar-affinity PBR ligands in the same chemical space. This modest activity profile is valuable as a negative control or selectivity counter-screen compound when high PBR engagement must be avoided.
| Evidence Dimension | PBR binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (rat PBR) |
| Comparator Or Baseline | High-affinity PBR ligands typically IC50 < 100 nM; e.g., PK 11195 IC50 ~ 9.3 nM in rat |
| Quantified Difference | ≥300-fold weaker than prototypical high-affinity PBR ligands |
| Conditions | In vitro binding affinity assay against rat peripheral benzodiazepine receptor |
Why This Matters
This quantitative data point allows scientists to select or exclude this compound specifically when a weak PBR-interacting sulfonyl piperazinone is required, a profile not met by potent PBR ligands in the analog space.
- [1] BindingDB Assay CHEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. Last update November 1, 2007. View Source
- [2] Southan, C. Hypothesis annotation on PMID 27754406, commenting on reported IC50 of 28 μM. Hypothes.is, September 23, 2017. View Source
